N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 763093-77-2
VCID: VC6537841
InChI: InChI=1S/C14H14N6O2S/c1-9-4-3-5-11(6-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21)
SMILES: CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C
Molecular Formula: C14H14N6O2S
Molecular Weight: 330.37

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

CAS No.: 763093-77-2

Cat. No.: VC6537841

Molecular Formula: C14H14N6O2S

Molecular Weight: 330.37

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide - 763093-77-2

Specification

CAS No. 763093-77-2
Molecular Formula C14H14N6O2S
Molecular Weight 330.37
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C14H14N6O2S/c1-9-4-3-5-11(6-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21)
Standard InChI Key DKKYJVLOEWZBIY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C

Introduction

Pharmaceutical Applications

Compounds with oxazole and tetrazole moieties are frequently studied for their biological activities:

  • Anti-inflammatory Activity: Oxazole derivatives are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties: Tetrazole-based compounds have shown efficacy against bacterial and fungal pathogens.

  • Drug Delivery: Tetrazoles can act as bioisosteres for carboxylic acids, enhancing drug-like properties such as metabolic stability.

Molecular Docking Studies

Molecular docking studies could predict interactions with biological targets such as enzymes or receptors. For example:

  • The tetrazole ring might interact with active site residues through hydrogen bonding or π-stacking.

  • The oxazole moiety could enhance binding specificity due to its aromaticity.

Synthesis Pathways

Although the exact synthesis of this compound is not provided in the search results, a plausible pathway could involve:

  • Formation of the Oxazole Ring: Starting from a β-ketoamide precursor under cyclization conditions.

  • Preparation of the Tetrazole Moiety: Using azide precursors and nitriles in a [3+2] cycloaddition reaction.

  • Thioether Formation: Coupling a thiol group to the tetrazole ring using alkyl halides or acetamides.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to oxazole, tetrazole, and acetamide groups.

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups such as C=O (amide), C-S (thioether), and aromatic C-H stretches.

Data Table

ParameterDescription
Molecular FormulaC14H14N4O2S
Molecular WeightApproximately 302 g/mol
Key Functional GroupsOxazole, Tetrazole, Thioether, Acetamide
Potential ApplicationsAnti-inflammatory, Antimicrobial, Drug Design
Analytical MethodsNMR, MS, IR

Future Research Directions

To fully explore the potential of this compound:

  • Biological Testing: Evaluate its efficacy against specific enzymes or pathogens.

  • Structure-Activity Relationship (SAR) Studies: Modify substituents on the oxazole or tetrazole rings to optimize activity.

  • Computational Studies: Perform molecular docking and dynamics simulations to predict binding affinities.

If you have access to additional databases or experimental data related to this compound, further insights can be incorporated into its characterization and potential applications.

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